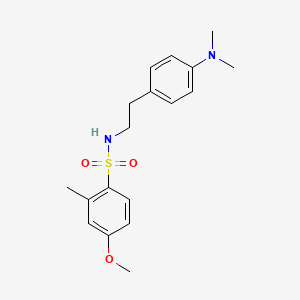
N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a phenethyl chain, which is further substituted with a dimethylamino group and a methoxy group on the benzene ring.
Mécanisme D'action
Target of Action
The primary targets of N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide are currently unknown. This compound is structurally similar to other secondary amines , which are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. These interactions could potentially alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Secondary amines can participate in a variety of biochemical reactions, including acting as nucleophiles in reactions with electrophiles . They can also be involved in hydrogen bonding interactions, which can influence the structure and function of proteins and nucleic acids.
Pharmacokinetics
Secondary amines are generally well-absorbed in the gastrointestinal tract due to their polarity and ability to form hydrogen bonds . The distribution, metabolism, and excretion of this compound would depend on its specific chemical properties and interactions with various proteins in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative The phenethylamine is then reacted with methanesulfonyl chloride in the presence of a base to introduce the sulfonamide group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to streamline the production process and ensure consistency.
Types of Reactions:
Oxidation: The phenethylamine derivative can undergo oxidation to form the corresponding phenylacetic acid derivative.
Reduction: Reduction reactions can be used to convert intermediates to their corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Methanesulfonyl chloride for sulfonamide formation.
Methanol and a base for the methoxy group introduction.
Major Products Formed:
Phenylacetic acid derivatives from oxidation reactions.
Various amine derivatives from reduction reactions.
Substituted sulfonamides from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Industry: Use in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Comparaison Avec Des Composés Similaires
N-(4-(dimethylamino)phenethyl)benzenesulfonamide
N-(4-(dimethylamino)phenethyl)4-methoxybenzenesulfonamide
N-(4-(dimethylamino)phenethyl)2-methylbenzenesulfonamide
Uniqueness: N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the combination of the dimethylamino, methoxy, and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to similar compounds, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-14-13-17(23-4)9-10-18(14)24(21,22)19-12-11-15-5-7-16(8-6-15)20(2)3/h5-10,13,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEJYYOYBQPLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














